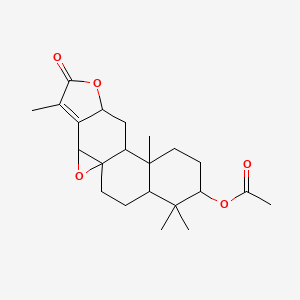

Gelomulide A

Description

Properties

IUPAC Name |

(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJKDLCGUYWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Gelomulide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide A, a naturally occurring ent-abietane diterpenoid lactone, has garnered scientific interest due to its notable biological activities, particularly its antileishmanial properties. Isolated from the leaves of Suregada multiflora (formerly Gelonium multiflorum), this complex tetracyclic compound represents a unique molecular scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data, a summary of its isolation protocol, and a discussion of its biosynthetic origins and known biological activities.

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid characterized by an ent-abietane skeleton. Its chemical formula is C₂₂H₃₀O₅, with a molecular weight of approximately 374.5 g/mol .[1] The systematic IUPAC name for this compound is [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297).[1] The core structure features a lactone ring, which is a common feature among bioactive diterpenoids isolated from the Suregada genus.[2]

The stereostructure of this compound, along with its related compounds Gelomulides B-F, was originally determined through extensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry data, in conjunction with chemical evidence.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₅ | [1] |

| Molecular Weight | 374.5 g/mol | |

| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate | |

| Canonical SMILES | CC1=C2--INVALID-LINK--(C)C)OC(=O)C)C">C@@HOC1=O | |

| Natural Source | Suregada multiflora (Gelonium multiflorum) |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated primarily through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's connectivity and stereochemistry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 36.8 | 1.55 (m), 1.85 (m) |

| 2 | 26.9 | 1.65 (m), 1.95 (m) |

| 3 | 78.8 | 4.70 (t, J=3.0) |

| 4 | 37.9 | - |

| 5 | 54.7 | 1.25 (d, J=12.0) |

| 6 | 21.8 | 2.10 (m), 2.30 (m) |

| 7 | 34.5 | 1.75 (m), 1.90 (m) |

| 8 | 83.8 | - |

| 9 | 59.8 | 1.60 (m) |

| 10 | 38.2 | - |

| 11 | 17.8 | 1.45 (m), 1.65 (m) |

| 12 | 70.2 | 4.85 (d, J=5.0) |

| 13 | 138.9 | - |

| 14 | 132.8 | 5.95 (s) |

| 15 | 18.2 | 1.80 (s) |

| 16 | 175.2 | - |

| 17 | 8.8 | 1.05 (s) |

| 18 | 28.1 | 1.10 (s) |

| 19 | 15.4 | 0.85 (s) |

| 20 | 170.8 | - |

| OAc-C=O | 21.2 | - |

| OAc-CH₃ | - | 2.05 (s) |

Note: NMR data is based on the original structure elucidation and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Suregada multiflora, based on the original literature.

Caption: A generalized workflow for the isolation and purification of this compound.

-

Extraction: Air-dried and powdered leaves of Suregada multiflora are subjected to cold percolation with dichloromethane. The solvent is then removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of petroleum ether and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Similar fractions are pooled together.

-

Purification: The fractions rich in this compound are further purified using preparative TLC.

-

Crystallization: The purified this compound is crystallized from an appropriate solvent mixture to yield the pure compound.

Structure Elucidation Methods

The structure of this compound was determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H NMR Spectroscopy: To identify the proton environments and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the carbon and proton framework.

Biosynthesis and Biological Activity

Biosynthesis

This compound, as an ent-abietane diterpenoid, is biosynthesized from geranylgeranyl pyrophosphate (GGPP). The biosynthesis involves a series of enzymatic cyclizations and subsequent oxidative modifications to form the characteristic tetracyclic lactone structure.

Caption: A simplified diagram of the biosynthetic origin of this compound.

Antileishmanial Activity

This compound has demonstrated significant antileishmanial activity. While the precise molecular targets and signaling pathways have not been fully elucidated for this compound specifically, the general mechanism of action for many terpenoids against Leishmania parasites is believed to involve the induction of apoptosis and the disruption of the parasite's cell membrane integrity.

Caption: A diagram illustrating the likely mechanisms of antileishmanial action.

Conclusion

This compound is a structurally complex and biologically active natural product with potential for further investigation in drug discovery, particularly in the context of antiprotozoal agents. This guide provides a foundational understanding of its chemical structure, supported by spectroscopic data and isolation methodologies, to aid researchers in this endeavor. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

Suregada multiflora: A Promising Source of the Bioactive Diterpenoid Gelomulide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suregada multiflora (A. Juss.) Baill., a plant with a rich history in traditional medicine across Asia and Africa, is emerging as a significant natural source of the complex diterpenoid, Gelomulide A. This technical guide provides an in-depth overview of Suregada multiflora as a source of this compound, detailing its isolation, characterization, and reported biological activities. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to Suregada multiflora

Suregada multiflora, belonging to the Euphorbiaceae family, is a small to medium-sized evergreen tree.[1] It is known by various common names, including "False Lime".[2] Traditionally, different parts of the plant, such as the leaves, bark, and roots, have been used to treat a range of ailments including fever, rheumatism, skin diseases, and liver disorders.[1][3] Phytochemical investigations have revealed a diverse array of bioactive compounds within the plant, with diterpenoids, particularly those of the ent-abietane and kaurane (B74193) types, being prominent constituents.[3]

This compound: An ent-Abietane Diterpenoid

This compound is a tetracyclic diterpene lactone belonging to the rare class of ent-abietane diterpenoids. It was first isolated from the leaves of Suregada multiflora (formerly known as Gelonium multiflorum). The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H30O5 |

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate |

| CAS Number | 122537-59-1 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the methodologies reported for the isolation of gelomulides and other diterpenoids from Suregada species.

References

A Technical Guide to the Biosynthesis of ent-Abietane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Abietane diterpenoids represent a large and structurally diverse class of natural products with a wide array of valuable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Found in various plant families such as Euphorbiaceae and Lamiaceae, these tricyclic diterpenoids are derived from the general C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][3] Understanding their biosynthetic pathway is critical for the discovery of novel therapeutic agents and for the development of metabolic engineering strategies to enhance their production. This guide provides an in-depth overview of the core biosynthetic pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the pathway and workflows using Graphviz diagrams.

The Core Biosynthetic Pathway

The biosynthesis of the ent-abietane skeleton is a multi-step enzymatic process that begins with the universal diterpenoid precursor, GGPP. The pathway can be broadly divided into two main stages: the formation of the core hydrocarbon skeleton by diterpene synthases (diTPSs), and the subsequent modification of this scaffold by enzymes like cytochrome P450 monooxygenases (CYPs).[4]

The initial cyclization of GGPP is the committed step in the biosynthesis of most labdane-related diterpenoids, including the ent-abietanes. This process is catalyzed by two distinct classes of diTPSs.

Class II Diterpene Synthase: ent-Copalyl Diphosphate Synthase (CPS)

The pathway begins with the protonation-initiated cyclization of the linear precursor GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a Class II diTPS, specifically ent-copalyl diphosphate synthase (ent-CPS). This enzyme contains a conserved DxDD motif essential for its catalytic activity. In higher plants, ent-CPS is typically a monofunctional enzyme.

Class I Diterpene Synthase: ent-Kaurene (B36324) Synthase-Like (KSL) Cyclases

The bicyclic ent-CPP intermediate is then utilized by a Class I diTPS. These enzymes are characterized by a conserved DDXXD motif that binds a divalent metal cofactor (typically Mg²⁺) to facilitate the ionization of the diphosphate group, generating a carbocation for the second cyclization. In the context of ent-abietane biosynthesis, specific ent-kaurene synthase-like (KSL) enzymes catalyze the conversion of ent-CPP into various abietane (B96969) olefin precursors, such as miltiradiene.

Post-Cyclization Modifications

Following the formation of the foundational tricyclic abietane skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and other transferases, introduce functional groups (e.g., hydroxyls, ketones, acetoxyls) at various positions on the ring structure. These modifications are responsible for the vast structural diversity observed among the hundreds of known ent-abietane diterpenoids and are crucial for their biological activities. For example, the presence of an acetoxyl or hydroxyl group at C-17 and an epoxy group at C11-C12 has been shown to be important for cytotoxic activity.

Biosynthetic Pathway of ent-Abietane Diterpenoids

Caption: Core biosynthetic pathway from GGPP to diverse ent-abietane diterpenoids.

Quantitative Data

The efficiency and product specificity of the biosynthetic pathway are determined by the kinetic properties of its enzymes. While comprehensive kinetic data for all enzymes across all species producing ent-abietanes are not available, studies on functionally characterized diTPSs provide valuable insights.

Table 1: Selected Kinetic Parameters of Diterpene Synthases

| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |

| SmCPS1 | Salvia miltiorrhiza | GGPP | ent-CPP | 1.8 ± 0.2 | 0.29 ± 0.01 | [Source] |

| TwTPS27v2 | Tripterygium wilfordii | GGPP | ent-CPP | N/A | N/A | |

| TwTPS7v2 | Tripterygium wilfordii | ent-CPP | Miltiradiene | N/A | N/A |

Note: N/A indicates data not available in the cited sources. The characterization of diterpene synthases is often focused on product identification rather than detailed kinetic analysis.

Experimental Protocols

The study of diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for key experimental procedures.

Heterologous Expression and Purification of Diterpene Synthases

This protocol is essential for producing sufficient quantities of a target diTPS for in vitro characterization.

Objective: To produce and purify a recombinant diTPS.

Protocol:

-

Gene Cloning: The coding sequence of the target diTPS (e.g., ent-CPS), often truncated to remove the plastidial targeting peptide, is cloned into an E. coli expression vector (e.g., pET28a).

-

Expression: The recombinant plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with IPTG. For diterpene production in engineered E. coli, strains can be used that provide the GGPP precursor.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed using sonication or a French press.

-

Purification: The recombinant protein, often containing a His-tag, is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Verification: Protein purity and concentration are assessed using SDS-PAGE and a Bradford assay.

In Vitro Diterpene Synthase Assay

This assay determines the enzymatic activity and product profile of a purified diTPS.

Objective: To identify the product(s) of a diTPS reaction.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂), the purified enzyme, and the substrate (e.g., 20 µM GGPP for a Class II diTPS or ent-CPP for a Class I).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Dephosphorylation: For analysis by Gas Chromatography (GC), the diphosphate-containing products (like ent-CPP) must be dephosphorylated. Alkaline phosphatase is added to the reaction mixture to convert the products to their corresponding alcohols.

-

Product Extraction: The reaction is quenched and the diterpene products are extracted into an organic solvent like n-hexane or ethyl acetate.

-

Analysis: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Diterpenoids

GC-MS is the primary analytical technique for separating and identifying volatile or semi-volatile compounds like diterpenes.

Objective: To identify and quantify diterpenoid products from in vitro assays or plant extracts.

Protocol:

-

Sample Preparation: The organic extract containing the diterpenes is concentrated under a gentle stream of nitrogen and resuspended in a small volume of a suitable solvent (e.g., hexane). Derivatization may be required for non-volatile diterpenoids.

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

Oven Program: An initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

Experimental Workflow for DiTPS Characterization

Caption: Typical workflow for the functional characterization of a diterpene synthase.

Conclusion and Future Outlook

The biosynthesis of ent-abietane diterpenoids is a complex and fascinating process that generates a wealth of structurally diverse and biologically active molecules. Elucidating these pathways through the functional characterization of the involved enzymes is paramount. The protocols and data presented here provide a foundational guide for researchers in this field. Future work, driven by advances in genomics, proteomics, and analytical technologies, will continue to uncover new enzymes and regulatory mechanisms. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms and plants for the sustainable production of high-value ent-abietane diterpenoids for pharmaceutical and other industrial applications.

References

An In-depth Technical Guide to Gelomulide A: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A is a naturally occurring diterpenoid isolated from plants of the Suregada genus, notably Suregada multiflora. As a member of the abietane (B96969) diterpenoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anticancer and antileishmanial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C22H30O5. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H30O5 | |

| Molecular Weight | 374.5 g/mol | |

| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297) | |

| CAS Number | 122537-59-1 | |

| Appearance | White crystals | |

| Melting Point | Not available | |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. | |

| Optical Rotation | Not available |

Spectral Data

The structural elucidation of this compound and its congeners relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While a complete, tabulated ¹H and ¹³C NMR dataset for this compound is not explicitly available in the reviewed literature, data for structurally similar compounds isolated from the same genus, such as Zanzibariolide A and B, provide valuable insights into the expected chemical shifts. The key structural features include signals corresponding to a diterpenoid skeleton, a lactone, and various methine, methylene, and methyl groups.

Experimental Protocols

Isolation of this compound from Suregada multiflora

The following is a generalized protocol for the isolation of this compound, adapted from methods used for related compounds from the Suregada genus.

1. Plant Material and Extraction:

- Air-dried and powdered leaves of Suregada multiflora are subjected to extraction with a mixture of dichloromethane and methanol (B129727) (1:1 v/v) at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica (B1680970) gel.

- Elution is performed with a gradient of increasing polarity, typically using solvent systems such as hexane-ethyl acetate or chloroform-methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

- Fractions containing compounds with similar TLC profiles to known gelomulides are combined.

- Further purification is achieved through repeated column chromatography, often on Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., breast, colon, leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.

- The culture medium from the seeded cells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.

3. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Formazan (B1609692) Solubilization:

- After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.

- The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

- The percentage of cell viability is calculated relative to the solvent-treated control cells.

- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer and antileishmanial effects being the most prominent. While the precise molecular mechanisms of action are still under investigation, its structural similarity to other bioactive diterpenoids suggests potential interference with key cellular signaling pathways.

Anticancer Activity

Gelomulide E, a closely related compound, has shown potent activity against various cancer cell lines, including leukemia, breast, and colon cancer, with growth inhibitions exceeding 95%. It is plausible that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death). Many natural products with anticancer properties are known to modulate signaling pathways that control cell survival and death.

While the specific pathway for this compound is not yet elucidated, a common mechanism for diterpenoids involves the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

A Technical Guide to the Biological Activities of the Suregada Genus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suregada genus, belonging to the Euphorbiaceae family, comprises approximately 32 species of trees and shrubs found in tropical and subtropical regions of Africa, Asia, and Australia.[1][2] Traditionally, various parts of Suregada plants have been used in folk medicine to treat a wide range of ailments, including inflammatory conditions, infections, and cancer.[1][2] Modern scientific research has begun to validate these traditional uses, revealing a rich diversity of bioactive phytochemicals with potent pharmacological activities. This technical guide provides an in-depth overview of the known biological activities of the Suregada genus, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. The primary phytochemicals responsible for these activities are diterpenoids, particularly those of the ent-abietane and kaurane (B74193) types, along with triterpenoids, flavonoids, and other phenolic compounds.[2]

Anti-inflammatory Activity

Several studies have highlighted the significant anti-inflammatory potential of extracts and isolated compounds from the Suregada genus. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of Suregada multiflora and its constituents have been quantified, as detailed in Table 1.

| Substance | Assay | Target | IC50 Value | Reference |

| Suregada multiflora stem bark extract | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 8.6 µg/mL | |

| Helioscopinolide A | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 9.1 µM | |

| Helioscopinolide A | Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | 46.3 µM | |

| Helioscopinolide C | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 24.5 µM | |

| Suremulol D | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 29.3 µM |

Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition Assay

The following protocol is a standard method for assessing the anti-inflammatory activity of plant extracts and compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced NO and PGE2 production in RAW 264.7 macrophage cells.

1.2.1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds (e.g., Suregada extracts or isolated diterpenoids) for 1 hour.

1.2.2. Induction of Inflammation:

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for the control group).

-

The plates are incubated for 24 hours.

1.2.3. Measurement of Nitric Oxide (NO):

-

After incubation, the cell supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

Equal volumes of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

1.2.4. Measurement of Prostaglandin E2 (PGE2):

-

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of iNOS and COX-2 Expression

The anti-inflammatory activity of Helioscopinolide A, a major bioactive diterpenoid from Suregada multiflora, is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a downstream signaling cascade, primarily through the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including iNOS and COX2. Helioscopinolide A intervenes in this pathway, reducing the production of NO and PGE2.

Anticancer Activity

Extracts and pure compounds from several Suregada species have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic potential of compounds isolated from Suregada species is summarized in Table 2.

| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |

| Helioscopinolide A | Breast Adenocarcinoma (MCF-7) | 67.50 ± 3.04 µM (GI50) | |

| Helioscopinolide A | Lung Cancer (NCI-H460) | 72.78 ± 6.33 µM (GI50) | |

| Helioscopinolide A | Human Cervical Carcinoma (HeLa) | 0.11 µM (IC50) | |

| Helioscopinolide A | Breast Cancer (MDA-MB-231) | 2.1 µM (IC50) | |

| Mangiolide | Renal Cancer (TK10) | 0.07 µg/mL (GI50) | |

| Mangiolide | Melanoma (UACC62) | 0.06 µg/mL (GI50) | |

| Mangiolide | Breast Cancer (MCF-7) | 0.33 µg/mL (GI50) | |

| Sureproceriolide A | Skin Melanoma (SK-MEL-28) | 23.50 µM (IC50) | |

| Sureproceriolide A | Lung Fibroblast (CCD-13Lu) | 27.90 µM (IC50) | |

| Sitosterol | Skin Melanoma (SK-MEL-28) | 20.66 µM (IC50) | |

| Sitosterol | Lung Fibroblast (CCD-13Lu) | 24.70 µM (IC50) |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

2.2.1. Cell Seeding and Treatment:

-

Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

2.2.2. MTT Incubation:

-

After the treatment period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.

-

The plates are incubated for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

2.2.3. Formazan Solubilization and Measurement:

-

The medium containing MTT is carefully removed.

-

100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Activity

Extracts and compounds from Suregada species have shown promising activity against a variety of pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MIC) and other antimicrobial data for compounds from Suregada species are presented in Table 3.

| Substance | Microorganism | Activity | Value | Reference |

| Mangiolide (S. zanzibariensis) | Cryptococcus neoformans | IC50 | 1.20 µg/mL | |

| Mangiolide (S. zanzibariensis) | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 | 3.90 µg/mL | |

| Mangiolide (S. zanzibariensis) | Vancomycin-resistant Enterococcus faecium (VRE) | IC50 | 7.20 µg/mL | |

| Sureproceriolide A (S. procera) | Staphylococcus lugdunensis | MIC | 31.44 µM | |

| Sitosterol (S. procera) | Porphyromonas gingivalis | IC50 | 45.37 µM | |

| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus aureus | MIC | 7.8 mg/mL | |

| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus aureus | MBC | 15.62 mg/mL | |

| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus epidermidis | MIC | 7.8 mg/mL | |

| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus epidermidis | MBC | 15.62 mg/mL | |

| Leaf extract of S. zanzibariensis | Candida albicans | Antifungal activity | - |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.2.1. Preparation of Inoculum:

-

A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

The inoculum is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

3.2.2. Serial Dilution of Test Compound:

-

The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3.2.3. Inoculation and Incubation:

-

Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

-

Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

3.2.4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Extracts from Suregada species have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of plant extracts.

4.1.1. Preparation of Reagents:

-

A stock solution of DPPH is prepared in methanol (B129727) or ethanol.

-

The plant extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

4.1.2. Assay Procedure:

-

In a 96-well plate, a fixed volume of the DPPH solution is added to each well.

-

Different concentrations of the plant extract are then added to the wells.

-

A control well containing only the DPPH solution and the solvent is also prepared.

-

The plate is incubated in the dark at room temperature for 30 minutes.

4.1.3. Measurement and Calculation:

-

The absorbance of each well is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against extract concentration.

Conclusion

The Suregada genus represents a valuable source of bioactive compounds with a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties. The diterpenoids, particularly those with an ent-abietane skeleton such as Helioscopinolide A and Mangiolide, have emerged as key contributors to these effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Suregada species. Future research should focus on the isolation and characterization of novel bioactive compounds, elucidation of their detailed mechanisms of action through comprehensive signaling pathway analysis, and preclinical and clinical evaluation of the most promising candidates for the development of new therapeutic agents.

References

An In-Depth Technical Guide to Gelomulide A and its Analogues (B, C, D, F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulides are a class of ent-abietane diterpenoids isolated from plants of the Suregada genus, notably Suregada multiflora. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antileishmanial effects. This technical guide provides a comprehensive overview of Gelomulide A and its analogues B, C, D, and F, focusing on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising class of compounds.

Chemical Structures and Properties

This compound and its analogues share a common ent-abietane core skeleton, with variations in their substitution patterns leading to a range of biological activities. The chemical structures and properties of Gelomulides A, B, C, D, and F are detailed below.

Table 1: Physicochemical Properties of this compound and B

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₂₂H₃₀O₅ | 374.5 | 14286064[1] |

| Gelomulide B | C₂₂H₂₈O₆ | 390.5 | 14286070 |

The structures of Gelomulides C, D, and F can be inferred from descriptions in the literature relative to template structures. Based on available information, the following structures are proposed:

-

Gelomulide C: Possesses a ketone group at the C-7 position of the ent-abietane skeleton.

-

Gelomulide D: Characterized by a dihydroxy substitution. Fermentation of Gelomulide F with Saccharomyces cerevisiae or treatment with 2N KOH yields Gelomulide D[2].

-

Gelomulide F: The structure of Gelomulide F has been revised based on 2D NMR and X-ray diffraction evidence[2].

Biological Activities

The Gelomulide family exhibits a range of biological activities, with cytotoxicity against various cancer cell lines and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Gelomulides have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound and related analogues are summarized in the table below.

Table 2: Cytotoxic Activity (IC₅₀) of Gelomulide Analogues against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Gelomulide M | A549 | Lung | Moderate | [3] |

| MDAMB-231 | Breast | Moderate | [3] | |

| MCF7 | Breast | Moderate | ||

| HepG2 | Liver | Moderate | ||

| Gelomulide K | MDA-MB-231 | Breast | 25.30 - 37.84 | |

| BT474 | Breast | 25.30 - 37.84 | ||

| MCF-7 | Breast | 25.30 - 37.84 | ||

| MDA-MB-468 | Breast | 25.30 - 37.84 | ||

| SKBR3 | Breast | 25.30 - 37.84 |

Note: Comprehensive and directly comparable IC₅₀ data for Gelomulides A, B, C, D, and F against a consistent panel of cell lines is limited in the currently available literature.

Anti-inflammatory Activity

The anti-inflammatory properties of Gelomulides are primarily attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

Table 3: Anti-inflammatory Activity of Gelomulide Analogues

| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| Gelomulide Analogue (Helioscopinolide A) | Nitric Oxide (NO) Release | RAW264.7 | 9.1 | |

| Gelomulide Analogue (Helioscopinolide C) | Nitric Oxide (NO) Release | RAW264.7 | 24.5 |

Note: Specific IC₅₀ values for the anti-inflammatory activity of Gelomulides A, B, C, D, and F are not extensively reported in the available literature. The data presented is for related compounds from the same plant source.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory and likely some of the cytotoxic effects of Gelomulides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and pro-survival genes.

While the precise molecular target of Gelomulides within this pathway is still under investigation, evidence suggests that they may interfere with one or more key steps, such as the activity of the IKK complex, the phosphorylation and degradation of IκBα, or the nuclear translocation of NF-κB.

NF-κB Signaling Pathway and Potential Inhibition by Gelomulides.

Experimental Protocols

Isolation of Gelomulides from Suregada multiflora

The following is a general protocol for the isolation of this compound and its analogues. Specific yields and solvent systems may require optimization.

General workflow for the isolation of Gelomulides.

Methodology:

-

Extraction: Air-dried and powdered leaves of Suregada multiflora are subjected to extraction with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield the crude extract.

-

Chromatography: The crude extract is then subjected to column chromatography on silica gel.

-

Fractionation: A gradient elution system, typically with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), is used to separate the components of the crude extract into different fractions.

-

Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate the pure Gelomulides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Gelomulide compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: After transfection, the cells are pre-treated with various concentrations of the Gelomulide compounds for a short period.

-

NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as TNF-α or LPS, to induce the NF-κB pathway.

-

Cell Lysis: Following stimulation, the cells are lysed to release the luciferase enzymes.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the Gelomulides on NF-κB activity is then calculated relative to the stimulated, untreated control.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate the NF-κB signaling pathway provides a clear mechanistic basis for their observed biological activities.

Future research should focus on several key areas:

-

Total Synthesis: The development of efficient total synthesis routes for Gelomulides will be crucial for producing sufficient quantities for further preclinical and clinical studies and for the generation of novel analogues with improved potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of the Gelomulide scaffold will help to identify the key structural features responsible for their biological activity and guide the design of more potent and specific inhibitors.

-

Target Identification: Further studies are needed to precisely identify the molecular target(s) of Gelomulides within the NF-κB pathway and other relevant signaling cascades.

-

In Vivo Efficacy: The evaluation of the in vivo efficacy and safety of the most promising Gelomulide analogues in relevant animal models of cancer and inflammatory diseases is a critical next step in their development as therapeutic agents.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide on the In Vitro Anticancer Activity of Gelomulide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro anticancer activity of Gelomulide A, an ent-abietane diterpenoid isolated from plants of the Suregada genus. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this document synthesizes the existing information on closely related compounds and the broader class of ent-abietane diterpenoids to offer valuable insights for researchers in oncology and drug discovery.

Introduction to this compound and the Suregada Genus

This compound is a naturally occurring diterpenoid belonging to the ent-abietane class, which has been isolated from the leaves of Suregada multiflora[1]. The Suregada genus, formerly known as Gelonium, is utilized in traditional medicine for treating various ailments, and its extracts have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and anti-HIV activities[1]. Phytochemical investigations have revealed that ent-abietane diterpenoids are major constituents of this genus and are recognized for their significant cytotoxic effects against various cancer cell lines[1][2].

In Vitro Anticancer Activity of this compound and Related Compounds

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in the available literature, studies on the extracts of Suregada species and other gelomulides indicate potent cytotoxic activity.

Table 1: Summary of In Vitro Anticancer Activity of Compounds from Suregada Species

| Compound/Extract | Cancer Cell Line(s) | Reported Activity | Reference(s) |

| Dichloromethane-methanol extract of S. zanzibariensis | Renal (TK10), Melanoma (UACC62), Breast (MCF7) | Potent activity at low µg/mL ranges | [2] |

| Gelomulide K | Breast (MDA-MB-231, BT474, MCF-7, MDA-MB-468, SKBR3) | IC50 range of 25.30 to 37.84 µmol·L−1 | |

| Helioscopinolide A | Breast adenocarcinoma (MCF-7), Lung cancer (NCI-H460) | GI50 of 67.50 ± 3.04 µM and 72.78 ± 6.33 µM | |

| Mangiolide | Renal (TK10), Melanoma (UACC62) | TGI values of 0.02 µg·mL−1 and 0.03 µg·mL−1 |

Note: This table summarizes the activity of related compounds to provide a context for the potential of this compound. Further studies are required to establish a detailed profile for this compound.

Experimental Protocols for Assessing In Vitro Anticancer Activity

The following are detailed methodologies for key experiments typically employed to evaluate the in vitro anticancer activity of natural products like this compound.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Fixation and Permeabilization: Treated cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution.

-

TUNEL Reaction: Cells are incubated with the TUNEL reaction mixture containing TdT and fluorescein-dUTP.

-

Analysis: The fluorescence of the cells is analyzed by flow cytometry or fluorescence microscopy.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Fixation: Cells are treated with this compound and then harvested and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of other ent-abietane diterpenoids and natural anticancer compounds, this compound may exert its effects through the modulation of several key signaling pathways.

Many natural compounds induce cancer cell death through apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved include the Bcl-2 family (Bax, Bcl-2), caspases (caspase-3, -8, -9), and p53.

Natural compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. This often involves the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival, and are often dysregulated in cancer. Many natural products exert their anticancer effects by inhibiting these pathways.

Conclusion and Future Directions

This compound, as a member of the ent-abietane diterpenoid class from the Suregada genus, holds promise as a potential anticancer agent. While direct and comprehensive data on its in vitro activity and mechanism of action are currently limited, the information available for related compounds suggests that it likely induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest, potentially by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic effects of purified this compound against a diverse panel of human cancer cell lines to determine its IC50 values and selectivity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its anticancer activity, including its effects on apoptosis, cell cycle regulation, and key signaling pathways using the experimental protocols outlined in this guide.

-

In Vivo Studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a foundational resource for researchers to design and conduct further investigations into the anticancer potential of this compound, with the ultimate goal of developing novel and effective cancer therapies.

References

Preliminary Toxicity Profile of Gelomulide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A is a naturally occurring diterpenoid lactone isolated from plants of the Suregada genus. As with many novel natural products, a comprehensive understanding of its toxicological profile is essential for evaluating its potential as a therapeutic agent. This technical guide provides a preliminary overview of the toxicity of this compound, drawing from available in vitro data and contextual information from related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting current knowledge and identifying areas for future investigation.

In Vitro Cytotoxicity

Limited direct data is available for the specific cytotoxicity of this compound. However, studies on related compounds and extracts from the same plant source provide initial insights into its potential effects on cell viability.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Citation |

| This compound | Human Melanoma (FM-55-M1) | Cell Viability Assay | % Inhibition | 48-55% inhibition at 200 μM | |

| Gelomulide K | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Not Specified | IC50 | 10.5 - 29.8 µM | [1] |

| Gelomulide M | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Not Specified | IC50 | 10.5 - 29.8 µM | [1] |

| Gelomulide E | Lung (NCI-H490), Leukemia (CCRF-CEM, SR, K-562), Breast (MD-MB-435), Colon (HTC-15) | Not Specified | % Growth Inhibition | >85% at 5x10⁻⁵ M (NCI-H490), >95% in other cell lines | [1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Standard MTT Assay

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Acute Toxicity

As of the latest available data, no in vivo acute toxicity studies, such as the determination of an LD50 (median lethal dose), have been published for this compound. To guide future research, a standard experimental protocol for an acute oral toxicity study is provided below, based on OECD Guideline 423.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol outlines a stepwise procedure with the use of a minimal number of animals.

Workflow for an Acute Oral Toxicity Study

References

Methodological & Application

Application Notes and Protocols for the Isolation of Gelomulide A from Suregada Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Gelomulide A, a bioactive ent-abietane diterpenoid, from the leaves of plants belonging to the Suregada genus. This compound has been identified in several species, including Suregada multiflora, Suregada zanzibariensis, and Suregada occidentalis[1][2]. The following protocol is a amalgamation of established methodologies for the extraction and purification of diterpenoids from these plant sources.

Introduction

This compound is a naturally occurring diterpenoid lactone that has garnered interest within the scientific community for its potential pharmacological activities. As with many natural products, a robust and efficient isolation protocol is paramount for obtaining the pure compound necessary for further biological and chemical investigations. This document outlines the necessary steps, from the collection and preparation of plant material to the final purification and characterization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for the identification and characterization of the isolated compound.

| Property | Data |

| Molecular Formula | C₂₂H₃₀O₅ |

| Molecular Weight | 374.47 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃) | δ (ppm): 6.35 (s, 1H, H-14), 5.16 (s, 1H, H-18a), 5.09 (s, 1H, H-18b), 4.72 (t, J=8.0 Hz, 1H, H-12), 3.52 (m, 1H, H-9), 3.10 (m, 1H, H-3), 2.05 (s, 3H, OAc), 1.83 (s, 3H, H-17), 1.32 (s, 3H, H-19), 1.13 (s, 3H, H-20). |

| ¹³C NMR (CDCl₃) | δ (ppm): 210.9 (C-1), 175.7 (C-16), 170.0 (OAc C=O), 151.9 (C-4), 135.0 (C-13), 125.0 (C-14), 114.2 (C-18), 80.4 (C-5), 77.0 (C-12), 60.0 (C-10), 55.0 (C-9), 45.0 (C-3), 21.2 (OAc CH₃), 15.0 (C-17), 25.0 (C-19), 20.0 (C-20). |

| High-Resolution Mass Spectrometry (HRESIMS) | m/z [M+H]⁺ consistent with the molecular formula C₂₂H₃₀O₅. |

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used. The provided data is a composite based on typical values for ent-abietane diterpenoids isolated from Suregada species[3][4].

Experimental Protocols

Plant Material Collection and Preparation

-

Collection : Collect fresh leaves from a Suregada species known to contain this compound (e.g., S. multiflora). Proper botanical identification is crucial.

-

Drying : Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grinding : Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

-

Maceration : Soak the powdered leaf material (e.g., 1.5 kg) in a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) (7:3 v/v) at a ratio of approximately 1:5 (w/v)[3].

-

Incubation : Allow the mixture to stand at room temperature for 48 hours with occasional agitation.

-

Filtration and Re-extraction : Filter the mixture through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the compounds.

-

Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Chromatographic Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process involving column chromatography.

-

Column Packing : Prepare a silica (B1680970) gel (60-120 mesh) column in a nonpolar solvent such as isohexane or n-hexane.

-

Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% isohexane and gradually increase the concentration of ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection : Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Fraction Pooling : Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.

-

Secondary Column Chromatography : Subject the pooled fractions containing this compound to further column chromatography on silica gel. A shallower gradient of a suitable solvent system (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) should be employed to achieve better separation.

-

Sephadex LH-20 Chromatography : For the removal of pigments and other impurities, the partially purified fractions can be chromatographed on a Sephadex LH-20 column using a solvent system such as CH₂Cl₂:MeOH (1:1).

-

Preparative TLC or HPLC : For final purification to obtain high-purity this compound, preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) can be utilized.

-

Prep-TLC : Use silica gel plates and a suitable mobile phase identified during TLC monitoring.

-

HPLC : A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common choice for the purification of diterpenoids.

-

Characterization of this compound

Confirm the identity and purity of the isolated this compound using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula.

-

X-ray Crystallography : If suitable crystals can be obtained, single-crystal X-ray diffraction can be used to unambiguously determine the stereochemistry.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

References

- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Gelomulide A using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Gelomulide A, a bioactive diterpenoid. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a member of the abietane (B96969) diterpenoid class of natural products, which have been isolated from various plant species.[1][2] These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic activities.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diterpenoids due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a detailed HPLC method for the reliable quantification of this compound.

Chemical Structure

Compound: this compound Molecular Formula: C₂₂H₃₀O₅ Molecular Weight: 374.5 g/mol Structure:

Figure 1: Chemical Structure of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of diterpenoids.

-

Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

-

Reference Standard: Purified this compound (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

-

Mobile Phase: A gradient elution of acetonitrile (A) and water (B) is proposed for effective separation. A typical gradient could be: 0-30 min, 30-60% A; 30-35 min, 60-90% A; 35-40 min, 90% A; 40-45 min, 90-30% A; 45-50 min, 30% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Based on the α,β-unsaturated lactone chromophore in the structure of similar diterpenoids, a UV detection wavelength in the range of 210-270 nm is likely to be effective. The optimal wavelength should be determined by acquiring the UV spectrum of this compound.

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by maceration for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for similar diterpenoid analyses.

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2% | < 1.5% |

| - Inter-day | ≤ 2% | < 2.0% |

| Accuracy (Recovery %) | 98 - 102% | 99.5 - 101.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |

| Robustness | No significant change in results with minor variations in method parameters. | Robust |

Experimental Workflows and Logical Relationships

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This method can be readily implemented for the quality control and standardization of plant extracts containing this compound.

References

Application Notes and Protocols for Culturing Cancer Cell Lines for Gelomulide A Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A, a member of the ent-abietane diterpenoid class of natural products, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines. This document provides detailed application notes and protocols for the culture of relevant cancer cell lines and the subsequent evaluation of this compound cytotoxicity. The protocols outlined herein describe standard methodologies for cell viability and cytotoxicity assessment, specifically the MTT and LDH assays. These assays provide quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and inducing cell death.

Target Cancer Cell Lines

This compound and its analogs have shown cytotoxic activity against various cancer cell lines. The following table summarizes the cell lines for which protocols are provided in this document.

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) |

| MCF7 | Breast Adenocarcinoma (ER+) |

| HepG2 | Hepatocellular Carcinoma |

Experimental Protocols

General Cell Culture and Maintenance

1.1. Materials

-

Selected cancer cell line (A549, MDA-MB-231, MCF7, or HepG2)

-

Complete growth medium (see table below for specific formulations)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile cell culture flasks (T-25 or T-75)

-

Sterile serological pipettes

-

Sterile centrifuge tubes

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Hemocytometer or automated cell counter

1.2. Cell Line Specific Culture Conditions

| Cell Line | Base Medium | FBS Concentration | Supplements | Subculture Ratio |

| A549 | F-12K Medium or DMEM:Ham's F12[1] | 10% | 1% Penicillin-Streptomycin | 1:4 to 1:9[2] |

| MDA-MB-231 | DMEM or Leibovitz's L-15 Medium[3][4] | 10%[3] | 1% Penicillin-Streptomycin, 2mM L-glutamine | 1:10 |

| MCF7 | Eagle's Minimum Essential Medium (EMEM) | 10% | 1% Penicillin-Streptomycin, 0.01mg/ml Insulin | 1:2 to 1:4 |

| HepG2 | Eagle's Minimum Essential Medium (EMEM) or DMEM | 10% | 1% Penicillin-Streptomycin | 1:4 to 1:8 |

1.3. Procedure for Subculturing Adherent Cells

-

Warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C.

-

Examine the cell monolayer under an inverted microscope to ensure it is 70-80% confluent.

-

Aseptically remove and discard the old culture medium.

-

Wash the cell monolayer with sterile PBS to remove any residual serum.

-

Add enough Trypsin-EDTA solution to cover the cell monolayer and incubate for 2-5 minutes at 37°C.

-

Observe the cells under the microscope until they detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed new culture flasks at the appropriate subculture ratio (see table above).

-

Incubate the flasks in a humidified incubator at 37°C with 5% CO₂.

This compound Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

2.1. Materials

-

Cultured cancer cells

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

2.2. Procedure

-

Trypsinize and count the cells as described in the subculturing protocol.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-